2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide, typically involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method involves the cyclization of 2-aminophenol with carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of catalysts such as metal catalysts or nanocatalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives can be scaled up using various methods. One practical approach involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields . The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H8BrClN2O2 |
---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-2-3-10(16)9(6-8)14-18-11-5-7(13(17)19)1-4-12(11)20-14/h1-6H,(H2,17,19) |
InChI Key |
CHHFTTDLJYMIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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